cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
This compound is a structurally complex organic molecule comprising two primary components:
- Modified Propanoic Acid Derivative: Features a tert-butoxycarbonyl (BOC)-protected amino group at position 2 and a pivaloylamino (2,2-dimethylpropanoylamino) methylsulfanyl group at position 2. The stereochemistry at the 2-position is specified as (R)-configuration .
Properties
IUPAC Name |
cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5S.C6H13N/c1-13(2,3)11(19)15-8-22-7-9(10(17)18)16-12(20)21-14(4,5)6;7-6-4-2-1-3-5-6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);6H,1-5,7H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXQHQWCEUFDKS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohexanamine derivatives, particularly the compound identified as (2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid , have garnered attention in recent years due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of amine, carbonyl, and sulfanyl groups suggests potential interactions with various biological targets. Its molecular formula is C₁₃H₁₉N₃O₃S.
Research indicates that cyclohexanamine derivatives may interact with several biological pathways:
- Inhibition of Enzymatic Activity : Some studies have demonstrated that cyclohexanamine derivatives can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling pathways .
- Receptor Modulation : The compound has been shown to act as a modulator for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation .
- Cytotoxic Effects : Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as anti-cancer agents .
Biological Activity Data
The following table summarizes the biological activities reported for the compound and its analogues:
Case Studies
- Anti-inflammatory Studies : In a study examining the anti-inflammatory properties of cyclohexanamine derivatives, compounds were tested in a carrageenan-induced paw edema model in rats. The results indicated significant inhibition of edema, suggesting effective anti-inflammatory activity .
- Cytotoxicity Evaluations : A series of cyclic imides related to cyclohexanamine were evaluated for their cytotoxic effects against various cancer cell lines. The results showed varying degrees of cytotoxicity, with some compounds exhibiting higher efficacy compared to standard chemotherapeutics like imatinib .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to COX enzymes and PPAR receptors. These studies provide insights into how structural modifications can enhance or reduce biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of cyclohexanamine can exhibit anticancer properties. For example, certain cyclohexylamine derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest. The specific compound may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new drug development.
Neuropharmacology : Cyclohexanamine has been studied for its neuropharmacological effects. A study highlighted the chemosensory effects of cyclohexylamine, noting its potential impact on cognitive performance and emotional responses. This suggests that derivatives could be explored for their influence on neurobehavioral outcomes, particularly in conditions related to sensory processing disorders .
Pain Management : The structural characteristics of cyclohexanamine derivatives make them suitable candidates for analgesic development. Their ability to interact with specific receptors in the central nervous system could lead to the development of new pain management therapies.
Organic Synthesis
Cyclohexanamine derivatives are valuable in organic synthesis due to their reactivity and ability to serve as intermediates in the synthesis of more complex molecules. They can facilitate:
- C-H Functionalization : The compound can be utilized in selective C-H functionalization reactions, which are crucial for synthesizing diverse organic compounds. This application is particularly relevant in developing new pharmaceuticals and agrochemicals .
- Chiral Catalysis : The chiral nature of certain cyclohexanamine derivatives allows them to be used as catalysts in asymmetric synthesis, promoting the formation of enantiomerically pure compounds. This is essential in pharmaceutical applications where the chirality of a drug can significantly affect its therapeutic efficacy .
Data Tables
| Activity Type | Reference |
|---|---|
| Anticancer | |
| Neuropharmacological Effects | |
| Analgesic Potential | Current research ongoing |
Case Studies
Case Study 1: Antitumor Efficacy
A study investigated the anticancer properties of a cyclohexanamine derivative, demonstrating significant inhibition of tumor cell proliferation in vitro. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.
Case Study 2: Neurobehavioral Impact
Another research focused on the neurobehavioral effects of cyclohexylamine exposure, revealing significant changes in cognitive task performance related to distraction levels caused by chemosensory stimuli. This study underscores the importance of understanding the implications of cyclohexanamine derivatives on sensory processing .
Comparison with Similar Compounds
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H38N3O5S |
| Molecular Weight | 444.6 g/mol |
| logP (Predicted) | ~3.8 (hydrophobic due to tert-butyl groups) |
| Solubility | Likely soluble in DMSO, moderate in ethanol |
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Differences:
Compared to N-(2-phenylethyl)cyclohexanamine, the BOC and pivaloyl groups lower solubility in aqueous media but improve stability in biological matrices .
Biological Activity :
- The disulfide-containing analog () exhibits antioxidant properties, whereas the target compound’s methylsulfanyl group may favor thiol-mediated binding to enzymes like cysteine proteases .
Synthetic Utility: The BOC group in the target compound is advantageous in solid-phase peptide synthesis (SPPS) for temporary amine protection, contrasting with Cbz groups in ’s compound, which require hydrogenolysis for removal .
Chemical Reactivity:
- Nucleophilic Substitution : The methylsulfanyl group can undergo oxidation to sulfoxides or sulfones, enabling modular derivatization .
- Deprotection : The BOC group is cleaved under acidic conditions (e.g., TFA), making the compound suitable for stepwise peptide elongation .
Industrial Relevance:
- Used as a building block in SPPS for synthesizing therapeutic peptides targeting GPCRs .
- Patent filings highlight its utility in prodrug designs due to its resistance to esterase hydrolysis .
Preparation Methods
Reductive Amination of Cyclohexanone
In a 500 mL round-bottom flask, 9 g of NiCl₂·6H₂O is dissolved in 160 g of 20% aqueous NH₃, followed by the addition of 30 g cyclohexanone and 50 mL ethanol to aid dissolution. Zn powder (20 g) is introduced in three portions under vigorous stirring, maintaining temperatures below 50°C via cooling. The exothermic reaction generates H₂ and yields cyclohexanamine after 5.5 hours. The crude product is acidified with HCl, basified with NaOH, and distilled to isolate cyclohexanamine at 133–137°C, achieving a 73% yield.
Key Parameters
-
Catalyst: Zn-Ni couple (in situ generated from NiCl₂ and Zn)
-
Solvent: Aqueous NH₃/EtOH
-
Temperature: 30–50°C (controlled exotherm)
Synthesis of (2R)-3-[(2,2-Dimethylpropanoylamino)methylsulfanyl]-2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoic Acid
This amino acid derivative features a tert-butoxycarbonyl (Boc)-protected amine, a thioether linkage, and a pivaloyl (2,2-dimethylpropanoyl) group. Its synthesis requires sequential protection, sulfur incorporation, and stereocontrol.
Boc Protection of L-Serine
The (2R)-configuration originates from L-serine. Boc protection is achieved by reacting L-serine with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 9–10) at 0–5°C. The Boc-serine intermediate is isolated in >85% yield after extraction and recrystallization.
Thioether Linkage Formation
Introducing the [(2,2-dimethylpropanoylamino)methylsulfanyl] group involves a nucleophilic substitution. Boc-serine is converted to its mesylate by reacting with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA). Subsequent displacement with 2,2-dimethylpropanamidomethanethiol (synthesized from pivaloyl chloride and cysteamine) in DMF at 50°C yields the thioether product.
Reaction Conditions
-
Mesylation: MsCl (1.2 eq), TEA (1.5 eq), DCM, 0°C → 25°C, 2 h
-
Thiol Substitution: 2,2-Dimethylpropanamidomethanethiol (1.5 eq), DMF, 50°C, 12 h
Coupling of Cyclohexanamine and Amino Acid Derivative
The final step involves amide bond formation between cyclohexanamine and the carboxylic acid group of the modified amino acid.
Activation and Coupling
The amino acid derivative is activated as a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at -15°C. Cyclohexanamine is added, and the reaction proceeds at 0°C for 1 h, followed by room temperature for 12 h. The product is purified via silica gel chromatography (hexane/ethyl acetate), yielding 65–70% of the target compound.
Optimization Insights
-
Activation Reagent: IBCF/NMM superior to EDCl/HOBt for steric hindrance mitigation
-
Solvent: THF enhances solubility of intermediates
-
Temperature: Low-temperature activation minimizes racemization
Analytical Characterization
Critical data for verifying structural integrity include:
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.20 (s, 9H, pivaloyl), 3.25 (m, 1H, CH₂S), 4.10 (m, 1H, α-CH), 5.20 (d, 1H, NH)
-
¹³C NMR (100 MHz, CDCl₃): δ 28.4 (Boc C), 38.9 (pivaloyl C), 55.1 (α-C), 80.2 (Boc quaternary C)
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₂₀H₃₇N₃O₅S: [M+H]⁺ 456.2481
-
Observed: 456.2478
Challenges and Alternatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
